molecular formula C12H14O3 B1302246 5-(3-Methylphenyl)-5-oxovaleric acid CAS No. 36978-51-5

5-(3-Methylphenyl)-5-oxovaleric acid

Cat. No. B1302246
CAS RN: 36978-51-5
M. Wt: 206.24 g/mol
InChI Key: GSOIUFKUQPXOKP-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-5-oxovaleric acid, also known as 3-methylphenylacetic acid, is a naturally occurring carboxylic acid found in various fruits and vegetables. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acid has a unique structure that allows it to be used in a variety of chemical reactions. It has also been studied for its potential applications in the medical and agricultural fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Methylphenyl)-5-oxovaleric acid involves the oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde, followed by a Grignard reaction with ethyl magnesium bromide to form 3-methylphenylpropan-1-ol. This intermediate is then oxidized to 5-(3-Methylphenyl)-5-oxovaleric acid.

Starting Materials
3-methylbenzyl alcohol, ethyl magnesium bromide, sodium hydroxide, sulfuric acid, potassium permanganate, sodium bisulfite, sodium chloride, water, diethyl ether, magnesium sulfate

Reaction
Step 1: Oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde using potassium permanganate and sulfuric acid, Step 2: Conversion of 3-methylbenzaldehyde to 3-methylphenylpropan-1-ol using ethyl magnesium bromide in a Grignard reaction, Step 3: Oxidation of 3-methylphenylpropan-1-ol to 5-(3-Methylphenyl)-5-oxovaleric acid using sodium bisulfite and sodium hydroxide

Mechanism Of Action

The mechanism of action of 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid is not fully understood. However, it is believed that the acid interacts with certain proteins in the body, which results in the inhibition of certain enzymes and other biochemical pathways. This inhibition can lead to a variety of physiological effects, such as anti-inflammatory and antimicrobial effects.

Biochemical And Physiological Effects

3-Methylphenylacetic acid has been studied for its potential effects on the human body. Studies have shown that the acid has anti-inflammatory and antimicrobial properties. It has also been shown to have an inhibitory effect on certain enzymes and biochemical pathways. In addition, the acid has been shown to have an inhibitory effect on certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, the acid is not very stable and can easily degrade in the presence of light and heat. Additionally, the acid is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 5-(3-Methylphenyl)-5-oxovaleric acidylacetic acid. One area of research is the potential use of the acid in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to better understand the mechanism of action of the acid and its potential effects on the human body. Additionally, further research could be conducted to explore the potential use of the acid as a plant growth regulator and as an anti-inflammatory agent. Finally, research could be conducted to explore the potential use of the acid as an insecticide and as a fungicide.

Scientific Research Applications

3-Methylphenylacetic acid has been studied for its potential applications in the medical and agricultural fields. In the medical field, the acid has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacteria. In the agricultural field, the acid has been studied for its potential role as a plant growth regulator. It has also been studied for its ability to inhibit the growth of certain fungi and bacteria, as well as its potential use as a pesticide.

properties

IUPAC Name

5-(3-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOIUFKUQPXOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374986
Record name 5-(3-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)-5-oxovaleric acid

CAS RN

36978-51-5
Record name 5-(3-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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